[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol 2',3'-dideoxyadenosine is a purine 2',3'-dideoxyribonucleoside in which the nucleobase component is specified as adenine. It has a role as an EC 4.6.1.1 (adenylate cyclase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a purine 2',3'-dideoxyribonucleoside and a member of adenosines.
Dideoxyadenosine is a prodrug form of didanosine, a nucleoside reverse transcriptase inhibitor analog of adenosine.
2',3'-dideoxyadenosine is an off-white powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 4097-22-7
VCID: VC0525997
InChI: InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
SMILES: C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Molecular Formula: C10H13N5O2
Molecular Weight: 235.24 g/mol

[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

CAS No.: 4097-22-7

Inhibitors

VCID: VC0525997

Molecular Formula: C10H13N5O2

Molecular Weight: 235.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol - 4097-22-7

CAS No. 4097-22-7
Product Name [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol
Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
IUPAC Name [(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Standard InChI InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
Standard InChIKey WVXRAFOPTSTNLL-NKWVEPMBSA-N
Isomeric SMILES C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N
SMILES C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Canonical SMILES C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Appearance Solid powder
Melting Point 358 to 363 °F (NTP, 1992)
185.0 °C
Physical Description 2',3'-dideoxyadenosine is an off-white powder. (NTP, 1992)
Description 2',3'-dideoxyadenosine is a purine 2',3'-dideoxyribonucleoside in which the nucleobase component is specified as adenine. It has a role as an EC 4.6.1.1 (adenylate cyclase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a purine 2',3'-dideoxyribonucleoside and a member of adenosines.
Dideoxyadenosine is a prodrug form of didanosine, a nucleoside reverse transcriptase inhibitor analog of adenosine.
2',3'-dideoxyadenosine is an off-white powder. (NTP, 1992)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Bulk: 2',3'-Dideoxyadenosine is stable as a bulk chemical for at least 6 weeks at room temperature and 45 °C, under light or dark conditions. Solution: DDA was stable as a 0.1 mg/mL water solution for at least 23 hrs at room temperature.
Solubility 10 to 50 mg/mL at 68° F (NTP, 1992)
H2O 3.4-5.1 (mg/mL)
Buffer, pH4 4.8-9.6 (mg/mL)
Buffer, pH9 3.2-4.8 (mg/mL)
EtOH 1.6-2.0 (mg/mL)
DMA 2.6-3.4 (mg/mL)
DMSO 3.3-5.0 (mg/mL)
CHCL3 < 0.7 (mg/mL)
EtOAc < 0.7 (mg/mL)
t-BuOH < 0.7 (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms NSC 98700; NSC-98700; Dideoxyadenosine; CCRIS 428; D2A; DDA; ddAdo; 2′,3′-Dideoxyadenosine ;
Reference 1: Lan X, Mingdao L, Huilin G, Wei G, Lvjiang H, Yan Z, Gang L. Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 1;1002:337-42. doi: 10.1016/j.jchromb.2015.08.039. Epub 2015 Sep 5. PubMed PMID: 26350426.
2: Balzarini J, Kruining J, Wedgwood O, Pannecouque C, Aquaro S, Perno CF, Naesens L, Witvrouw M, Heijtink R, De Clercq E, McGuigan C. Conversion of 2',3'-dideoxyadenosine (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) to their corresponding aryloxyphosphoramidate derivatives markedly potentiates their activity against human immunodeficiency virus and hepatitis B virus. FEBS Lett. 1997 Jun 30;410(2-3):324-8. PubMed PMID: 9237655.
3: Rosowsky A, Solan VC, Sodroski JG, Ruprecht RM. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents. J Med Chem. 1989 May;32(5):1135-40. Erratum in: J Med Chem 1990 Apr;33(4):1270. PubMed PMID: 2785212.
4: Ponomar'ova AH, Iurenko IeP, Zhurakivs'kyĭ RO, Hovorun DM. [Conformational capacity of 2',3'-didehydro-2',3'-dideoxyadenosine as a key to understanding its biological activity: results of quantum chemical modelling]. Ukr Biokhim Zh (1999). 2011 Mar-Apr;83(2):74-84. Ukrainian. PubMed PMID: 21851049.
5: Pélicano H, Pierra C, Eriksson S, Gosselin G, Imbach JL, Maury G. Enzymatic properties of the unnatural beta-L-enantiomers of 2',3'-dideoxyadenosine and 2',3'-didehydro-2',3'-dideoxyadenosine. J Med Chem. 1997 Nov 21;40(24):3969-73. PubMed PMID: 9397178.
6: Ahluwalia GS, Cooney DA, Shirasaka T, Mitsuya H, Driscoll JS, Johns DG. Enhancement by 2'-deoxycoformycin of the 5'-phosphorylation and anti-human immunodeficiency virus activity of 2',3'-dideoxyadenosine and 2'-beta-fluoro-2',3'-dideoxyadenosine. Mol Pharmacol. 1994 Nov;46(5):1002-8. PubMed PMID: 7969062.
7: Yueh H, Pal A, Chang K, Schlegel MK, McLaughlin LW. Synthesis and NMR assignment of the two diastereomers of 8,6'-cyclo-2',6'-dideoxyadenosine. Nucleosides Nucleotides Nucleic Acids. 2013;32(6):320-32. doi: 10.1080/15257770.2013.778997. PubMed PMID: 23638925.
8: Haertle T, Carrera CJ, Wasson DB, Sowers LC, Richman DD, Carson DA. Metabolism and anti-human immunodeficiency virus-1 activity of 2-halo-2',3'-dideoxyadenosine derivatives. J Biol Chem. 1988 Apr 25;263(12):5870-5. PubMed PMID: 3258602.
9: Wientjes MG, Placke ME, Chang MJ, Page JG, Kluwe WM, Tomaszewski JE. Pharmacokinetics of 2',3'-dideoxyadenosine in dogs. Invest New Drugs. 1991 May;9(2):159-68. PubMed PMID: 1908444.
10: Ponomareva AG, Yurenko YP, Zhurakivsky RO, van Mourik T, Hovorun DM. Structural and energetic properties of the potential HIV-1 reverse transcriptase inhibitors d4A and d4G: a comprehensive theoretical investigation. J Biomol Struct Dyn. 2014;32(5):730-40. doi: 10.1080/07391102.2013.789401. Epub 2013 Jun 19. PubMed PMID: 23947531.
11: Gudmundsson KS, Daluge SM, Condreay LD, Johnson LC. Synthesis of novel 8-substituted carbocyclic analogs of 2',3'-dideoxyadenosine with activity against hepatitis B virus. Nucleosides Nucleotides Nucleic Acids. 2002 Nov-Dec;21(11-12):891-901. PubMed PMID: 12537029.
12: Pliyev BK, Dimitrieva TV, Savchenko VG. Diadenosine diphosphate (Ap₂A) delays neutrophil apoptosis via the adenosine A2A receptor and cAMP/PKA pathway. Biochem Cell Biol. 2014 Oct;92(5):420-4. doi: 10.1139/bcb-2014-0059. Epub 2014 Jul 18. PubMed PMID: 25179165.
13: Roth JS, Ford H Jr, Tanaka M, Mitsuya H, Kelley JA. Determination of 2'-beta-fluoro-2',3'-dideoxyadenosine, an experimental anti-AIDS drug, in human plasma by high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1998 Aug 7;712(1-2):199-210. PubMed PMID: 9698243.
14: Griffith TM, Chaytor AT, Edwards DH, Daverio F, McGuigan C. Enhanced inhibition of the EDHF phenomenon by a phenyl methoxyalaninyl phosphoramidate derivative of dideoxyadenosine. Br J Pharmacol. 2004 May;142(1):27-30. PubMed PMID: 15131001; PubMed Central PMCID: PMC1574937.
15: Müller MS, Fox R, Schousboe A, Waagepetersen HS, Bak LK. Astrocyte glycogenolysis is triggered by store-operated calcium entry and provides metabolic energy for cellular calcium homeostasis. Glia. 2014 Apr;62(4):526-34. doi: 10.1002/glia.22623. Epub 2014 Jan 24. PubMed PMID: 24464850.
16: Agarwal RP, Busso ME, Mian AM, Resnick L. Uptake of 2',3'-dideoxyadenosine in human immunodeficiency virus-infected and noninfected human cells. AIDS Res Hum Retroviruses. 1989 Oct;5(5):541-50. PubMed PMID: 2590557.
17: Ruxrungtham K, Boone E, Ford H Jr, Driscoll JS, Davey RT Jr, Lane HC. Potent activity of 2'-beta-fluoro-2',3'-dideoxyadenosine against human immunodeficiency virus type 1 infection in hu-PBL-SCID mice. Antimicrob Agents Chemother. 1996 Oct;40(10):2369-74. PubMed PMID: 8891146; PubMed Central PMCID: PMC163536.
18: Fujimori H, Pan-Hou H. Enhancement of cellular adenosine triphosphate levels in PC12 cells by 2,5-dideoxyadenosine, a P-site inhibitor of adenylate cyclase. Biol Pharm Bull. 2005 Feb;28(2):358-60. PubMed PMID: 15684499.
19: Nair V, Sells TB. Interpretation of the roles of adenylosuccinate lyase and of AMP deaminase in the anti-HIV activity of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. Biochim Biophys Acta. 1992 Feb 26;1119(2):201-4. PubMed PMID: 1540653.
20: Zyuz'kov GN, Zhdanov VV, Udut EV, Miroshnichenko LA, Chaikovskii AV, Simanina EV, Polyakova TY, Minakova MY, Udut VV, Tolstikova TG, Shul'ts EE, Stavrova LA, Burmina YV, Suslov NI, Dygai AM. Role of cAMP- and IKK-2-Dependent Signaling Pathways in Functional Stimulation of Mesenchymal Progenitor Cells with Alkaloid Songorine. Bull Exp Biol Med. 2015 Sep;159(5):642-5. doi: 10.1007/s10517-015-3036-0. Epub 2015 Oct 16. PubMed PMID: 26472093.
PubChem Compound 20039
Last Modified Nov 11 2021
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